molecular formula C15H12ClN3OS B2927199 N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206995-43-8

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2927199
CAS No.: 1206995-43-8
M. Wt: 317.79
InChI Key: AWSNTPAFFXOHMU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Potential Therapeutic Use

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, as a compound, falls into broader categories of chemicals that have been extensively researched for their potential therapeutic applications. Compounds with thiazole cores have been synthesized and characterized due to their promising biological activities. For instance, the synthesis of chromone–thiazole hybrids has been aimed at creating potential ligands for human adenosine receptors, suggesting a methodological interest in similar compounds for receptor targeting (Cagide, Borges, Gomes, & Low, 2015). This approach underlines the importance of structural characterization, including NMR, MS spectroscopy, and X-ray crystallography, in understanding ligand-receptor interactions, which is crucial for the development of new therapeutic agents.

Antimicrobial and Antifungal Applications

Further research has also been conducted on thiazole and oxazole containing amino acids and peptides, showing moderate antibacterial and antifungal activity against a variety of pathogens. This indicates that compounds with similar structural motifs, such as this compound, may possess similar antimicrobial properties, providing a foundation for the development of new antimicrobial agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

Heterocyclic Compound Synthesis for Pharmacological Interest

The synthesis of heterocyclic compounds, including those with thiazole, pyrrole, and pyrazole moieties, has been an area of active research due to their potential pharmacological activities. Compounds incorporating these moieties have been investigated for their anti-inflammatory, antimicrobial, and potential antipsychotic activities, underscoring the versatility and significance of heterocyclic chemistries in drug development. This broad scope of biological activities associated with such structures suggests that this compound could also offer valuable pharmacological properties to be explored (Maddila, Gorle, Sampath, & Lavanya, 2016).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNTPAFFXOHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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